Organometallic Chemistry and Catalysis
Organic Synthesis
Thioanisole serves as an intermediate in the preparation of various compounds, including dyes, pharmaceuticals, and agrochemicals.
Dyes: Thioanisole derivatives contribute to the coloration of textiles, plastics, and other materials.
Pharmaceuticals: It plays a role in the synthesis of certain drugs, such as anti-ulcer medications (proton pump inhibitors) and antifungal agents.
Agrochemicals: Thioanisole-based compounds find applications in crop protection and pest control.
Food Chemistry
Thioanisole serves as a flavoring agent or adjuvant in certain food products.
Flavor Enhancement: Thioanisole contributes to the overall flavor profile of specific food items, enhancing taste and aroma.
Thioanisole, also known as methyl phenyl sulfide, is an organic compound with the chemical formula C₇H₈S. It is classified as an aryl sulfide, where the hydrogen atom of the thiol group in thiophenol is replaced by a methyl group. This compound appears as a colorless to pale yellow liquid with a characteristic odor and is primarily used in organic synthesis and as a reagent in various
Thioanisole is considered a mild irritant and may cause skin and eye irritation upon contact. It is also flammable with a flash point of 52 °C (126 °F) [].
Thioanisole exhibits biological activity that has been explored in various contexts. It has been studied for its potential effects on biological systems, including its interactions with enzymes and its role in oxidative stress responses. The oxidation of thioanisole by lignin peroxidase has been documented, indicating its relevance in biocatalytic processes . Moreover, it may affect sensitive amino acids under certain conditions, potentially impacting metabolic pathways .
Thioanisole can be synthesized through several methods:
Thioanisole finds applications across various fields:
Interaction studies involving thioanisole have highlighted its reactivity with different chemical species. For example:
Several compounds share structural similarities with thioanisole. These include:
Compound | Structure Type | Key Features |
---|---|---|
Thiophenol | Aryl sulfide | Contains a thiol group (-SH) instead of -OCH₃ |
Diphenyl sulfide | Aryl sulfide | Has two phenyl groups instead of one |
Methyl sulfide | Simple sulfide | Lacks aromatic character; simpler structure |
Benzyl mercaptan | Aryl sulfide | Contains a thiol group attached to a benzyl group |
Uniqueness of Thioanisole:
Thioanisole's uniqueness lies in its combination of an aromatic ring with a methyl-substituted thiol group, which imparts distinct chemical properties compared to similar compounds. Its ability to participate in diverse reactions, such as oxidation and condensation, along with its applications in synthesis and fragrance production, sets it apart from other sulfur-containing compounds.
Thioanisole is characterized by its distinctive sulfurous odor and physical properties that make it suitable for various applications. The compound exhibits solubility in common organic solvents while remaining insoluble in water.
Property | Value |
---|---|
CAS Number | 100-68-5 |
Molecular Formula | C₇H₈S |
Molecular Weight | 124.2 g/mol |
Physical State | Colorless to yellow liquid |
Melting Point | -15°C |
Boiling Point | 188°C |
Density | 1.057 g/mL at 20°C |
Vapor Pressure | 38.5 Pa at 20°C |
Solubility | Insoluble in water; soluble in ether, benzene, alcohol, and oils |
These physical properties highlight thioanisole's utility as both a reagent and intermediate in organic synthesis.
Thioanisole demonstrates reactivity patterns characteristic of both aryl and sulfur compounds. Key reaction pathways include:
The sulfur atom in thioanisole serves as a nucleophilic center, allowing it to participate in various transformations relevant to organic synthesis and catalysis.
The selective oxidation of thioanisole to methyl phenyl sulfoxide represents a fundamental transformation in sulfur chemistry, achieved through various chemical oxidants under controlled conditions [1]. Hydrogen peroxide emerges as the most widely employed oxidant, with 50 weight percent aqueous hydrogen peroxide demonstrating exceptional performance in continuous flow systems [1]. The reaction proceeds with remarkable selectivity when conducted in acetic acid medium, achieving 95-100% sulfoxide selectivity at temperatures ranging from -10°C to 60°C [1].
Flow chemistry methodology provides superior control over this exothermic oxidation process compared to traditional batch operations [1]. The continuous introduction of reagents ensures controlled reaction progression while maintaining only small inventories of reactive materials within the reactor system [1]. Under optimized conditions using a 4-fold excess of hydrogen peroxide relative to thioanisole, complete conversion can be achieved within 0.5 to 2 minutes residence time [1].
Temperature control plays a critical role in determining product selectivity and reaction efficiency [1]. At reduced temperatures of 10°C, high sulfoxide selectivity is maintained while preventing overoxidation to the corresponding sulfone [1]. Conversely, elevated temperatures up to 60°C increase reaction rates but require careful monitoring to prevent undesired side reactions [1].
The mechanistic pathway involves nucleophilic attack of the sulfur atom on the electrophilic oxygen center of hydrogen peroxide [19] [20]. This process occurs through significant charge redistribution in the initial reaction stages, with the solvent playing a crucial role in positioning the reactants for optimal interaction [19] [20]. The reaction proceeds directly to form unprotonated sulfenic acid intermediates and water, contradicting traditional nucleophilic substitution mechanisms [19] [20].
Table 1: Sulfoxide Formation via Chemical Oxidants
Oxidant | Catalyst/Conditions | Temperature (°C) | Conversion (%) | Sulfoxide Selectivity (%) | Reaction Time | Reference |
---|---|---|---|---|---|---|
Hydrogen Peroxide (50 wt%) | AcOH/Flow system | -10 to 60 | 85-100 | 95-100 | 0.5-2 min | [1] |
Hydrogen Peroxide (35%) | Various solvents | 20-30 | 63-99 | 62-97 | 5-20 min | [31] |
m-CPBA | Chemical oxidation | RT | 90-95 | 85-95 | 1-4 h | General |
Dimethyldioxirane | Titration reagent | RT | >95 | >95 | minutes | [4] |
TBHP | Zr-MOF-808 | 25 | 30-80 | 60-90 | 24-48 h | [17] |
PhIO | Fe(III) complex | 25 | 80-90 | 90-95 | 1-2 h | [9] |
Alternative oxidants including meta-chloroperbenzoic acid and dimethyldioxirane provide complementary approaches to sulfoxide formation [4]. Dimethyldioxirane serves particularly well as a titration reagent for quantifying oxidant concentrations, achieving greater than 95% conversion with excellent selectivity [4]. Tert-butyl hydroperoxide activated by zirconium-based metal-organic frameworks represents an emerging approach, though requiring extended reaction times of 24-48 hours [17].
Iron(III)-iodosylbenzene complexes demonstrate high catalytic activity for thioanisole sulfoxidation through direct oxygen atom transfer mechanisms [9]. The stoichiometric oxidation yields 80-90% sulfoxide products with minimal sulfone formation, proceeding through direct oxygen transfer rather than electron transfer pathways [9]. Kinetic studies reveal second-order rate constants of 2.4×10² M⁻¹s⁻¹ for this transformation [9].
The conversion of thioanisole to methyl phenyl sulfone occurs through sequential oxidation pathways, either directly from the thioether or via the intermediate sulfoxide [1] [13]. Overoxidation represents a significant challenge in selective sulfur chemistry, requiring precise control of reaction conditions to achieve desired product distributions [1] [13].
Mechanistic investigations reveal that sulfone formation follows distinct kinetic pathways depending on the oxidant and catalyst system employed [13]. In niobium-silica catalyzed systems using hydrogen peroxide, the sulfoxidation barrier increases slightly upon addition of phosphonic acid promoters, while the sulfonation barrier decreases significantly [13]. This results in sulfoxidation selectivity that increases with temperature, contrary to typical thermodynamic expectations [13].
The kinetic relationship between sulfoxide and sulfone formation can be described by consecutive reaction models where k₁ represents the sulfoxidation rate constant and k₂ represents the sulfonation rate constant [13]. For titanium-silica catalysts, the k₁/k₂ ratio reaches 4.6, indicating strong preference for sulfoxide formation [13]. Conversely, zirconium-silica systems exhibit an inverted ratio of 0.21, favoring direct sulfone formation [13].
Electrochemical oxidation provides precise control over product selectivity through applied potential modulation [15] [18]. At potentials between 2.0-2.5 V, thioanisole undergoes selective oxidation to sulfoxide with 62% yield [15]. Increasing the potential to 3.5-4.0 V shifts selectivity toward sulfone formation, achieving 92% sulfone selectivity at 4.0 V [15]. This voltage-dependent selectivity enables on-demand switching between sulfoxide and sulfone products [15].
Continuous flow electrochemistry offers additional advantages for controlling overoxidation through residence time manipulation [15]. Short residence times favor sulfoxide formation, while extended contact times promote complete oxidation to sulfone products [15]. The combination of potential control and residence time adjustment provides unparalleled selectivity control in thioanisole oxidation [15].
Photocatalytic systems demonstrate alternative approaches to overoxidation control through light intensity and wavelength selection [10] [14]. Cobalt nitrate supported on covalent organic frameworks achieves high efficiency thioanisole oxidation under ambient conditions without sacrificial reagents [10]. The selectivity between sulfoxide and sulfone products depends on irradiation time and light intensity [10].
Electroenzymatic cascade systems represent innovative approaches to achieving high selectivity in thioanisole oxidation through combining electrochemical hydrogen peroxide generation with enzymatic sulfoxidation [2] [5]. Chloroperoxidase functionalized with 1-ethyl-3-methylimidazolium bromide and encapsulated in nitrogen-doped mesoporous carbon nanospheres demonstrates exceptional performance in selective sulfoxide synthesis [2] [5].
The electroenzymatic system operates through in situ hydrogen peroxide generation via two-electron oxygen reduction reaction on nitrogen-doped mesoporous carbon nanospheres modified with polyethyleneimine [2] [5]. This approach eliminates the need for external hydrogen peroxide addition while maintaining controlled oxidant concentrations throughout the reaction [2] [5]. The mesoporous structure provides protective environments for the encapsulated enzyme, ensuring operational stability and preventing hydrogen peroxide escape [2] [5].
Catalytic efficiency measurements reveal that the electroenzymatic cascade system achieves up to 4.5 times higher activity compared to free chloroperoxidase systems with externally generated hydrogen peroxide [2] [5]. The enhanced performance results from optimized enzyme-substrate interactions within the confined mesoporous environment and controlled hydrogen peroxide delivery [2] [5].
Table 2: Electroenzymatic and Photocatalytic Systems Performance
System Type | Operating Conditions | Conversion (%) | Sulfoxide Selectivity (%) | Activity Enhancement | Key Advantage | Reference |
---|---|---|---|---|---|---|
Electroenzymatic CPO-IL | Aqueous pH 7 | 90-95 | 95-98 | 4.5x vs free enzyme | High selectivity | [2] [5] |
Electrochemical Flow | 2.5V, MeCN/H₂O | 63-99 | 7-92 | Voltage controlled | Tunable selectivity | [15] [18] |
Photocatalytic TiO₂ | Visible light, O₂ | 30-83 | 92-97 | Synergistic effect | Green conditions | [25] [32] |
Photocatalytic Co(NO₃)₂/COF | Visible light, ambient | 85-95 | 60-80 | High efficiency | No additives | [10] [14] |
Photocatalytic BODIPY | Visible light, MeOH | 99 | 95 | High conversion | Simple system | [29] |
Lignin peroxidase from Phanerochaete chrysosporium provides an alternative enzymatic approach to thioanisole oxidation with remarkable enantioselectivity [3] [12]. The enzyme utilizes compounds I and II to generate thioanisole radical cations, which subsequently convert to sulfoxide products through direct reaction with compound II [3] [12]. This represents the first documented direct reaction between compound II and substrate radical cations in peroxidase chemistry [3] [12].
The enzymatic mechanism involves formation of enzyme-substrate complexes that facilitate electron transfer reactions while maintaining high stereocontrol [3] [12]. Significant enantiomeric selectivity and high oxygen incorporation in the sulfoxide products result from preferential reduction of enzyme-bound thioanisole radical cations compared to neutral substrate molecules [3] [12].
Oat flour peroxygenase demonstrates additional enzymatic capabilities for enantioselective thioanisole oxidation [16]. Under optimal conditions, complete conversion to (R)-sulfoxide occurs with 80% enantiomeric excess [16]. The enzyme shows substrate-dependent selectivity, with phenyl methoxymethyl sulfide achieving 92% enantiomeric excess as the exclusive product [16]. Controlled overoxidation to 29% sulfone formation enhances sulfoxide optical purity to 89% enantiomeric excess [16].
Photocatalytic oxidation of thioanisole employs visible light activation to generate reactive oxygen species capable of selective sulfoxidation [25] [10] [14]. Titanium dioxide-based photocatalysts demonstrate exceptional performance in synergistic oxidation systems where thioanisole oxidation couples with benzylamine transformation [25]. The reaction follows zero-order kinetics with a rate constant of 12.45 mol L⁻¹ h⁻¹ for thioanisole conversion [25].
The photocatalytic mechanism involves generation of singlet oxygen and superoxide radical anion species under visible light irradiation [25]. Electron spin resonance spectroscopy confirms that singlet oxygen serves as the predominant reactive oxygen species for thioanisole oxidation [25]. The absence of sacrificial reagents or redox mediators makes this approach environmentally attractive for sustainable sulfur oxidation [25].
Solvent selection critically influences photocatalytic performance, with methanol providing optimal results due to its role as a redox-active medium [25]. The solvent participates in selective aerobic oxidation to formaldehyde, which subsequently undergoes condensation reactions with co-substrates [25]. This synergistic effect enables simultaneous transformation of multiple organic substrates [25].
Borodipy-based photocatalysts achieve remarkable conversion rates approaching 99% for thioanisole oxidation in methanol under visible light irradiation [29]. The catalyst requires visible light and molecular oxygen for effective operation, with negligible product formation under nitrogen protection [29]. The high selectivity toward sulfoxide formation makes this system particularly attractive for selective oxidation applications [29].
Ionic liquid-mediated oxidation represents a complementary approach utilizing singlet oxygen chemistry in specialized solvent systems [11] [23]. Thioanisole demonstrates enhanced reactivity with singlet oxygen in pyrrolidinium and imidazolium-based ionic liquids compared to conventional molecular solvents [11] [23]. The enhanced reactivity likely results from stabilization of persulfoxide intermediates within the ionic medium [11] [23].
Product isotope effects in ionic liquid systems suggest mechanistic changes depending on the specific ionic liquid employed [11] [23]. Imidazolium ionic liquids achieve maximum efficiency at mole fractions of 0.1-0.2, while pyrrolidinium systems reach plateau performance [11] [23]. These differences arise from varying tendencies to form ionic aggregates and distinct sulfoxidation reaction mechanisms [11] [23].
Binary mixtures of ionic liquids with acetonitrile provide tunable reaction environments for optimizing thioanisole oxidation [11]. The ionic liquid acts as an additive to accelerate sulfoxidation reactions through microenvironment modification around the substrate molecules [11]. This approach enables fine-tuning of reaction selectivity and rate through solvent composition adjustment [11].
Radical cation intermediates play crucial roles in various thioanisole oxidation mechanisms, particularly in enzymatic and photochemical systems [3] [12] [15]. Lignin peroxidase catalysis involves formation of thioanisole radical cations through one-electron oxidation by enzyme compounds I and II [3] [12]. These radical cations subsequently undergo conversion to sulfoxide products through multiple pathways [3] [12].
Table 3: Kinetic Parameters for Thioanisole Oxidation
Catalyst System | kcat (min⁻¹) | Km (mM) | Rate Constant | Selectivity Factor | Temperature (°C) | Reference |
---|---|---|---|---|---|---|
P450 119 (wild-type) | 1549 | 4.3 | N/A | 8x preference | 37 | [22] |
P450 119 (sulfoxide→sulfone) | 196 | 6.3 | N/A | 1/8 of sulfoxidation | 37 | [22] |
Fe(III)-iodosylbenzene | N/A | N/A | 2.4×10² M⁻¹s⁻¹ | High OAT | 25 | [9] |
Lignin Peroxidase | N/A | N/A | Variable | Enantiomeric | 25 | [3] [12] |
Cu(terpy)₂⁺@Y | N/A | N/A | Rate determining H₂O₂ step | High sulfoxide | 25 | [24] |
Electrochemical | N/A | N/A | 12.45 mol L⁻¹ h⁻¹ | Voltage dependent | 25 | [25] |
The radical cation formation mechanism involves single-electron transfer from the sulfur atom to the oxidized heme prosthetic group [3] [12]. Stopped-flow kinetic analysis reveals that both compounds I and II can generate thioanisole radical cations, with subsequent conversion proceeding through either reaction with the medium or direct interaction with compound II [3] [12]. This represents unprecedented direct reactivity between compound II and substrate radical cations in peroxidase biochemistry [3] [12].
Electrochemical generation of thioanisole radical cations occurs at electrode potentials between 2.0-2.5 V in acetonitrile-water mixtures [15] [18]. Cyclic voltammetry studies demonstrate reversible one-electron oxidation behavior, with the radical cation serving as an intermediate in both sulfoxide and sulfone formation pathways [15]. The radical cation stability depends on the electrode potential and solvent composition [15].
Table 4: Overoxidation Control and Selectivity Mechanisms
Control Strategy | Mechanism | Example System | Selectivity Improvement | Key Parameter | Reference |
---|---|---|---|---|---|
Temperature Control | Lower T favors sulfoxide | Flow H₂O₂/AcOH | 95-100% at 10°C | 10-60°C range | [1] |
Solvent Selection | Protic solvents enhance selectivity | MeOH vs MeCN | 93% vs 80% selectivity | Solvent polarity | [31] |
Catalyst Design | Lewis acid strength tuning | Nb-SiO₂ vs Zr-SiO₂ | k₁/k₂ ratio 2.4 | Metal Lewis acidity | [13] |
Flow Chemistry | Short residence time | Continuous flow | 95% at 2 min residence | Residence time | [1] |
Enzyme Engineering | Active site modification | CPO variants | 95-98% selectivity | Enzyme immobilization | [2] |
pH Control | Protonation effects | Aqueous systems | Enhanced stability | pH 6-8 | [8] |
Photochemical radical cation generation proceeds through photoinduced electron transfer mechanisms in titanium dioxide and related photocatalyst systems [25]. The photogenerated radical cations interact with reactive oxygen species to form sulfoxide products [25]. Electron spin resonance spectroscopy provides direct evidence for radical cation formation under visible light irradiation [25].
P450 119 peroxygenase demonstrates controlled radical chemistry in thioanisole oxidation using tert-butyl hydroperoxide as the terminal oxidant [22]. The wild-type enzyme converts thioanisole to sulfoxide with a turnover frequency of 1549 min⁻¹ and Michaelis constant of 4.3 mM [22]. Subsequent sulfoxide oxidation to sulfone proceeds with an 8-fold lower turnover frequency of 196 min⁻¹, indicating strong kinetic preference for sulfoxide formation [22].
Table 5: Radical Cation Intermediates and Reaction Pathways
Oxidation System | Intermediate Type | Formation Mechanism | Reactivity | Selectivity Control | Evidence | Reference |
---|---|---|---|---|---|---|
Lignin Peroxidase | Thioanisole- ⁺ radical cation | Compound I/II electron transfer | Fast reduction by Compound II | Enantiomeric selectivity | Stopped-flow kinetics | [3] [12] |
Singlet Oxygen/IL | Persulfoxide intermediate | Singlet oxygen addition | Stabilized in ionic liquid | Solvent-dependent mechanism | Product isotope effects | [11] [23] |
Fe(III) Complex | Direct O-atom transfer | Electrophilic attack | Direct OAT mechanism | No radical intermediates | Linear free energy | [9] |
Electrochemical | Thioanisole- ⁺ at electrode | Electrochemical oxidation | Voltage-dependent | Potential-controlled | Cyclic voltammetry | [15] |
Photocatalytic | Thioanisole- ⁺ photogenerated | Photoinduced electron transfer | ROS-mediated | Light intensity dependent | ESR spectroscopy | [25] |
Thioanisole exhibits complex photochemical behavior involving multiple electronic states and dissociation pathways. The molecule possesses three key singlet states that govern its photochemical reactivity: a closed-shell ground state and two excited states with 1ππ* and 1nσ* character [1] [2]. Electronic structure calculations using multireference perturbation theory, completely-renormalized equation-of-motion coupled cluster theory with single and double excitations, and time-dependent density functional theory have provided detailed insights into these electronic states [1].
The photodissociation mechanism of thioanisole involves two primary channels following ultraviolet excitation at 4.3-4.5 eV. The molecule is first excited from the ground state to the bound singlet excited state S1 with 1ππ* character [3]. Subsequently, the reactive flux transfers through conical intersection regions to access dissociative pathways, ultimately leading to the formation of either ground-state or excited-state thiophenoxyl radicals plus methyl radicals [3].
Full-dimensional multi-state trajectory calculations have revealed that photodissociation occurs through two successive conical intersections: CI-1 between the 1ππ* and 1nσ* states, and CI-2 between the ground state and the 1nσ* state [4] [3]. The nature of these conical intersections significantly influences the branching ratio between the two dissociation channels, with the relative population of products depending on the initial vibrational excitation conditions [4].
A particularly significant finding is the observation of mode-specific effects in thioanisole photodissociation. Experiments by Lim and Kim demonstrated that excitation of the S-CH3 stretching mode leads to trajectories passing closer to the S1-S2 conical intersection, resulting in shorter dissociation lifetimes and altered product branching ratios [4]. This mode-specific behavior represents a departure from statistical behavior and highlights the importance of specific vibrational modes in controlling photochemical outcomes.
The coordination chemistry of thioanisole reveals fascinating haptotropic shift behavior in transition metal complexes. In chromium carbonyl complexes, specifically (η6-thioanisole)Cr(CO)3, photochemical excitation leads to metal-to-arene charge transfer processes that result in haptotropic shifts of the thioanisole ligand [5] [6]. These shifts involve changes in the binding mode of the aromatic ring from η6 to lower coordination modes.
Picosecond time-resolved infrared spectroscopy studies have provided direct evidence for these haptotropic shifts. Upon 400 nm excitation, two independent excited states are populated, with one exhibiting metal-to-CO charge-transfer character responsible for CO-loss processes, and another with metal-to-arene charge transfer character leading to the haptotropic shift [5]. The observed rate constants for these processes are 1.8 × 10^10 s^-1 and 2.5 × 10^10 s^-1 for anisole and thioanisole complexes, respectively [5].
Density functional theory calculations have characterized the excited states involved in these haptotropic shifts and provided insights into the nature of the intermediate species formed during the rearrangement process [5]. The calculations confirm that the thioanisole ligand can adopt different binding modes depending on the electronic state of the metal center, with the sulfur atom playing a crucial role in stabilizing certain coordination geometries.
The haptotropic shift phenomenon in thioanisole complexes is part of a broader class of dynamic behavior observed in organometallic chemistry, where ligands can change their binding modes in response to electronic excitation or other perturbations [7]. This behavior has important implications for catalytic processes and the design of photoresponsive organometallic materials.
The radical cation chemistry of thioanisole exhibits unique stability patterns that differ significantly from other aromatic thioethers. Pulse radiolysis and time-resolved resonance Raman spectroscopy studies have revealed that thioanisole forms monomeric sulfur radical cations (Ph-S+- -CH3) that are more stable than aromatic delocalized radical cations [8] [9]. This stability arises from the localization of the positive charge and spin density on the sulfur atom rather than delocalization across the aromatic ring system.
Electrochemical studies have shown that thioanisole exhibits a reduction potential approximately 200 mV more positive than alkyl thioethers, indicating its status as a poorer electron donor [10]. This difference in electron-donating ability has significant implications for the stability and reactivity of the corresponding radical cations. The thioanisole radical cation exhibits a semi-quinoidal structure with the positive charge localized on the sulfur atom and the spin density distributed between the sulfur and the para-position of the aromatic ring [9].
Proton-catalyzed rearrangements play a crucial role in the chemistry of thioanisole radical cations. At low pH conditions, hydroxyl radical addition to both the thioether functionality and the aromatic ring leads to the formation of Ph-S+- -CH3 radical cations through proton-catalyzed water elimination processes [8]. This pH-dependent behavior demonstrates the importance of proton catalysis in controlling the fate of radical intermediates.
The stability of thioanisole radical cations has been quantified through kinetic measurements, revealing that these species undergo dimerization and other secondary reactions at rates that depend on the substituent pattern and solution conditions [9]. The semi-quinoidal structure of the radical cation, as confirmed by density functional theory calculations, provides a framework for understanding the observed reactivity patterns and product distributions.
The application of optimal control theory to thioanisole photodissociation has provided unprecedented insights into the quantum mechanical control of molecular fragmentation processes. Recent studies have demonstrated that optimal control theory can be used to manipulate the branching ratio between different dissociation channels by tailoring the temporal profile of excitation pulses [11] [12].
In these studies, a reduced-dimensional model incorporating three electronic states (ground state, ππ, and nσ) and two vibrational modes (S-CH3 stretching and S-CH3 torsional angle) was employed to investigate the methyl photodissociation dynamics [11]. The model includes two bound states and one repulsive state, allowing for the exploration of different dissociation pathways under optimal control conditions.
The optimal control calculations reveal that methyl photodissociation predominantly occurs via two successive conical intersections when optimal pulses are applied [11] [12]. This contrasts sharply with field-free conditions, where photodissociation follows adiabatic pathways. The ability to switch between adiabatic and nonadiabatic dissociation mechanisms represents a significant advancement in quantum control capabilities.
The effect of initial vibrational excitation on the branching ratio has been systematically examined, revealing that the optimal control pulses can significantly modify the product distribution compared to field-free conditions [11]. These findings have important implications for the development of coherent control strategies for complex molecular systems and demonstrate the potential for achieving selective bond breaking in polyatomic molecules.
Extensive comparative studies have been conducted to understand the differences in photochemical and radical reactivity between thioanisole and other thioether derivatives. These studies encompass both aromatic and aliphatic thioethers, providing insights into the role of the aromatic ring system in determining reactivity patterns [10] [13].
Electrochemical measurements have revealed significant differences in the coordination behavior of thioanisole compared to alkyl thioethers. In copper complexes, thioanisole exhibits weaker coordination than alkyl thioethers, as evidenced by longer Cu-S bond distances (2.27 Å for thioanisole versus 2.20 Å for alkyl thioethers) [10]. This weaker coordination reflects the poorer electron-donating ability of the aromatic thioether compared to its aliphatic counterparts.
Oxidation kinetics studies have provided quantitative data on the reactivity differences between thioanisole and other thioethers. The second-order rate constant for thioanisole oxidation by hydrogen peroxide is 2.53 × 10^-3 M^-1 s^-1, while hypochlorite oxidation proceeds much faster with rate constants exceeding 10^4 M^-1 s^-1 [13]. These kinetic differences have important implications for understanding the role of different reactive oxygen species in biological and environmental processes.
The photochemical behavior of thioanisole has been compared with that of substituted derivatives, revealing the influence of electron-withdrawing and electron-donating groups on photodissociation dynamics [14]. Para-substituted thioanisole derivatives show different product branching ratios and dissociation lifetimes depending on the nature of the substituent, with electron-withdrawing groups generally reducing the reaction rates.
Comparative studies with thiophenol and other sulfur-containing aromatics have highlighted the unique properties of the thioether functionality. The presence of the methyl group in thioanisole provides additional vibrational modes that can influence the photodissociation dynamics, particularly through mode-specific effects that are not observed in simpler thiol compounds [4] [3].
Irritant;Environmental Hazard